4-(Cyclobutylmethoxy)benzaldehyde
Overview
Description
Scientific Research Applications
1. Photochemical and Acid-Catalyzed Rearrangements
4-(Cyclobutylmethoxy)benzaldehyde and its derivatives have been explored in studies focusing on photochemical and acid-catalyzed rearrangements. Schultz and Antoulinakis (1996) described the synthesis and irradiation of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, a compound related to this compound, yielding products of type A photorearrangement (Schultz & Antoulinakis, 1996).
2. Solid Phase Organic Synthesis
In the context of solid phase organic synthesis, benzaldehyde derivatives like this compound have been investigated as linkers. For instance, Swayze (1997) researched the use of electron-rich benzaldehyde derivatives as linkers for solid phase organic synthesis (Swayze, 1997).
3. Synthesis and Characterization of Fluorescent Materials
Neilson et al. (2008) explored the synthesis and characterization of fluorescent materials using benzaldehyde derivatives. They examined 4-(trifluorovinyloxy)benzaldehyde under Wittig conditions, leading to novel poly(perfluorocyclobutyl-co-phenylene vinylene) polymers (Neilson et al., 2008).
4. Mediated Synthesis of Benzaldehyde
Yang and Ji (2013) reported the use of 2-hydroxypropyl-β-cyclodextrin polymer as a mimetic enzyme for mediated synthesis of benzaldehyde in water. This showcases the relevance of benzaldehyde derivatives in catalytic processes (Yang & Ji, 2013).
5. Enzymatic Production of Benzaldehyde
Takakura et al. (2022) focused on the enzymatic production of benzaldehyde from l-phenylalanine, indicating the potential for biotechnological applications involving benzaldehyde and its derivatives (Takakura et al., 2022).
Mechanism of Action
Target of Action
Benzaldehydes, in general, have been known to interact with various cellular components, disrupting their normal function .
Mode of Action
Benzaldehydes can undergo various reactions such as nucleophilic substitution and oxidation . They can react with nucleophiles like nitrogen, forming oximes in an essentially irreversible process .
Biochemical Pathways
For instance, they can undergo reactions at the benzylic position, which are important for synthesis .
Result of Action
Benzaldehydes can disrupt cellular antioxidation systems, which can inhibit microbial growth .
Properties
IUPAC Name |
4-(cyclobutylmethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-8-10-4-6-12(7-5-10)14-9-11-2-1-3-11/h4-8,11H,1-3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTWQUSVIBLBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299265 | |
Record name | 4-(Cyclobutylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164521-00-0 | |
Record name | 4-(Cyclobutylmethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164521-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Cyclobutylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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